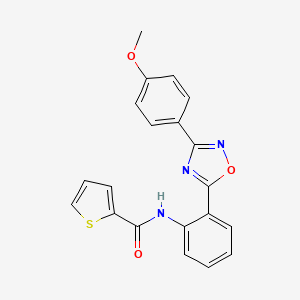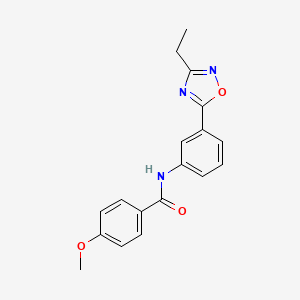
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, also known as CMOS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been shown to have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide on these specific targets. However, one limitation of using N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is its potential toxicity. It is important to use appropriate safety measures when handling and using N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments.
Orientations Futures
There are several potential future directions for research involving N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is its potential use in the treatment of glaucoma. N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the development of glaucoma. Another potential direction for research is the development of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide and its effects on various biological processes.
Méthodes De Synthèse
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with cyclohexylamine. The resulting intermediate is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to produce the final product. The synthesis of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been optimized to increase yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the development of glaucoma.
Propriétés
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11-17-16(18-23-11)14-10-13(8-9-15(14)22-2)24(20,21)19-12-6-4-3-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIHANQSEXOXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














